2-(3-Iodobenzoyl)-3-methylpyridine
Overview
Description
2-(3-Iodobenzoyl)-3-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of an iodobenzoyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodobenzoyl)-3-methylpyridine typically involves the reaction of 3-iodobenzoyl chloride with 3-methylpyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-Iodobenzoyl chloride+3-MethylpyridineBasethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Iodobenzoyl)-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid or aldehyde.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-(3-substituted benzoyl)-3-methylpyridine derivatives.
Oxidation: Formation of 2-(3-iodobenzoyl)-3-carboxypyridine or 2-(3-iodobenzoyl)-3-formylpyridine.
Reduction: Formation of 2-(3-iodobenzyl)-3-methylpyridine.
Scientific Research Applications
2-(3-Iodobenzoyl)-3-methylpyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic properties.
Radiopharmaceuticals: Due to the presence of iodine, it can be used in the synthesis of radioiodinated compounds for diagnostic imaging and therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(3-Iodobenzoyl)-3-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The iodobenzoyl group can facilitate binding to specific sites, while the pyridine ring can participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
3-Iodobenzoyl chloride: Used as a precursor in the synthesis of 2-(3-Iodobenzoyl)-3-methylpyridine.
2-Iodobenzoyl chloride: Another iodobenzoyl derivative with similar reactivity.
3-Iodobenzyl bromide: Used in the synthesis of various organic compounds.
Uniqueness
This compound is unique due to the presence of both the iodobenzoyl and methylpyridine moieties. This combination imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
(3-iodophenyl)-(3-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO/c1-9-4-3-7-15-12(9)13(16)10-5-2-6-11(14)8-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILQLDPYIKJXNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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